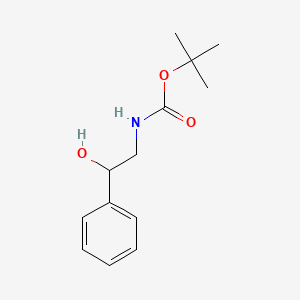

Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRZPRRAZVZKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431203, DTXSID10986604 | |

| Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-07-5, 67341-01-9 | |

| Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate (CAS No. 67341-07-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate, with the Chemical Abstracts Service (CAS) number 67341-07-5, is a chiral organic compound of significant interest in the realms of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a carbamate-protected amine and a secondary benzylic alcohol, makes it a valuable building block for the synthesis of more complex molecules, particularly pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 67341-07-5 | , |

| Molecular Formula | C₁₃H₁₉NO₃ | |

| Molecular Weight | 237.29 g/mol | |

| Appearance | White solid | |

| IUPAC Name | tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate |

Synthesis of Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate

The synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate typically involves two key steps: the formation of the amino alcohol backbone and the subsequent protection of the amine group with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow

Caption: General synthetic workflow for tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate, based on established methods for the Boc protection of amino alcohols.[1]

Materials:

-

2-Amino-1-phenylethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-1-phenylethanol (1.0 equivalent) in dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.

Expert Insight: The use of triethylamine is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.

Applications in Drug Development and Organic Synthesis

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. The Boc-protected amine allows for selective modification of the hydroxyl group or other parts of the molecule without interference from the nucleophilic amine.

Role as a Chiral Building Block

The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups makes this compound a key precursor for the enantioselective synthesis of drugs. Chiral resolution or asymmetric synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate provides access to enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy and safety.

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, derivatives of this carbamate have been investigated for their potential as anti-inflammatory agents.[2] The general structure is also found in compounds designed to interact with biological targets where the specific spatial arrangement of the phenyl and hydroxyl groups is important for binding.

Serotonin Reuptake Inhibition

There is evidence to suggest that tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate itself may possess biological activity as a serotonin reuptake inhibitor.[3] By blocking the serotonin transporter, it can increase the concentration of serotonin in the synaptic cleft, a mechanism of action common to many antidepressant medications. This suggests its potential as a lead compound for the development of new therapeutics for depressive disorders.

Characterization

Accurate characterization of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is essential to confirm its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, multiplets for the protons of the ethyl chain, a broad singlet for the amine proton, a doublet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

-

¹³C NMR: Expected signals would include a quaternary carbon and a methyl carbon for the tert-butyl group, two carbons for the ethyl chain, and signals for the aromatic carbons of the phenyl group.

Conclusion

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is a fundamentally important molecule in synthetic and medicinal chemistry. Its utility as a protected chiral amino alcohol provides a reliable and versatile platform for the construction of complex, high-value molecules. The insights into its potential biological activity as a serotonin reuptake inhibitor further underscore its significance in drug discovery and development. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Med Chem Res26, 1333–1344 (2017).

- Supporting Information for "A mild and efficient method for the N-tert-butoxycarbonylation of amines". Beilstein J. Org. Chem.2012, 8, 1866-1872.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169.

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 84, 113.

- Loontjes, J. A., et al. (1950). Carbamic acid, tert-butyl ester. Organic Syntheses, 30, 18.

- Pittelkow, M., et al. (2004). A Simple and Efficient Method for the Preparation of Mono-Carbamate-Protected Diamines. Synthesis, 2004(13), 2195-2202.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-hydroxy-2-phenylethylcarbamate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a pivotal chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and strategic applications.

Introduction: Unveiling a Versatile Chiral Intermediate

This compound, often referred to in literature and commercial catalogs by synonyms such as N-Boc-phenylglycinol, is a carbamate-protected amino alcohol. Its structure features a phenyl group and a primary alcohol adjacent to a stereogenic center, with the amine functionality masked by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex, enantiomerically pure molecules.

The Boc protecting group is of particular importance; it is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, yet can be readily removed under mild acidic conditions.[1] This chemical orthogonality is a cornerstone of modern multi-step organic synthesis, allowing for the selective manipulation of other functional groups within a molecule. The inherent chirality of this compound, derived from its precursor, phenylglycinol, enables its use as a chiral auxiliary or as a direct precursor to enantiopure pharmaceutical agents and other high-value chemical entities.[2]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below. It is important to note that while the racemic form is available, the enantiomerically pure forms, (R)- and (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, are more commonly employed in stereoselective synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | [3][4] |

| Molecular Weight | 237.29 g/mol | [3][4] |

| Appearance | White to off-white solid/crystals | [3][4] |

| CAS Number (Racemic) | 67341-01-9 | PubChem CID: 5050210 |

| CAS Number (R)-enantiomer | 102089-74-7 | [4] |

| CAS Number (S)-enantiomer | 117049-14-6 | Aldlab Chemicals |

| Melting Point (R)-enantiomer | 137-139 °C | [4] |

| Melting Point (S)-enantiomer | 136-140 °C | Chem-Impex |

| Optical Rotation (R)-enantiomer | [α]¹⁹/D −38°, c = 1 in chloroform | [4] |

| Optical Rotation (S)-enantiomer | [α]¹⁹/D +37°, c = 1 in chloroform | [3] |

Synthesis of this compound

The synthesis of this compound is fundamentally a protection reaction of the amino group of 2-amino-1-phenylethanol (phenylglycinol). The choice of the Boc protecting group is strategic, providing a robust yet easily removable shield for the amine. The most common and efficient method for this transformation involves the use of di-tert-butyl dicarbonate (Boc₂O).

The causality behind this choice of reagent lies in its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide), which are easily removed from the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby facilitating the nucleophilic attack on the Boc anhydride.

Below is a detailed, step-by-step protocol for the synthesis of the (S)-enantiomer, adapted from a robust procedure published in Organic Syntheses. This self-validating system ensures high yield and purity of the final product.

Experimental Protocol: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol is based on the Boc protection of (S)-phenylglycinol. A similar procedure can be followed using racemic or (R)-phenylglycinol to obtain the corresponding products.

Materials and Reagents:

-

(S)-(+)-2-Phenylglycinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-2-phenylglycinol (1.0 eq) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes. The causality for the slow addition is to control the exothermicity of the reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This step is crucial to remove any unreacted acidic species and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a white solid.

Synthesis Workflow Diagram

Caption: Role of a phenylglycinol-derived chiral auxiliary in Strecker synthesis.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant strategic importance in the field of organic synthesis. Its robust Boc-protected amine and versatile hydroxyl group, combined with its inherent chirality, make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The well-established synthetic protocols and clear analytical characterization provide a solid foundation for its use in both academic research and industrial drug development. As the demand for stereochemically defined pharmaceuticals continues to grow, the role of such chiral building blocks will undoubtedly become even more critical.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-L-Phenylglycinol [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

"Tert-butyl 2-hydroxy-2-phenylethylcarbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral intermediate in pharmaceutical and organic synthesis. We will delve into the prevalent synthetic pathway, provide a detailed experimental protocol, and discuss the underlying chemical principles that govern the reaction, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Strategic Importance

This compound is a carbamate-protected amino alcohol. The presence of both a hydroxyl group and a protected amine on a chiral scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile, acid-labile removal.[1][2] This allows for selective manipulation of other functional groups within a molecule.

This document serves as a self-validating system for researchers, providing not just the "how" but the critical "why" behind each procedural step, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Core Synthesis Pathway: N-Boc Protection

The most direct and widely employed method for synthesizing this compound is the protection of the primary amino group of a precursor, 2-amino-1-phenylethanol, using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[3][4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-amino-1-phenylethanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxy group and a molecule of carbon dioxide to yield the stable N-Boc protected product.

The use of a base is common to deprotonate the amine, increasing its nucleophilicity, and to neutralize the carbamic acid intermediate, driving the reaction to completion. While various bases can be used, 4-(Dimethylamino)pyridine (DMAP) is often employed as a catalyst due to its ability to form a highly reactive N-acylpyridinium intermediate with Boc anhydride, which is then more susceptible to nucleophilic attack by the amine.[4]

Caption: General reaction scheme for Boc protection.

Enantioselectivity

The target molecule possesses a chiral center at the carbon bearing the hydroxyl group. The synthesis of a specific enantiomer, such as (R)- or (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, is readily achieved by selecting the corresponding enantiomerically pure starting material, (R)-2-amino-1-phenylethanol or (S)-2-amino-1-phenylethanol. The Boc protection reaction itself proceeds with retention of configuration at the stereocenter. For more complex applications, advanced methods like enzymatic kinetic resolution of the racemic carbamate can be employed to separate enantiomers.[5]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the N-tert-butoxycarbonylation of amino alcohols.[6][7]

Materials and Reagents

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| 2-Amino-1-phenylethanol | 137.18 | 1.0 | 5.00 g | 36.4 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 8.75 g | 40.1 |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 6.1 mL | 43.7 |

| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL | - |

| Deionized Water | - | - | 100 mL | - |

| Diethyl Ether | - | - | 150 mL | - |

| Brine (sat. NaCl solution) | - | - | 50 mL | - |

| Magnesium Sulfate (MgSO₄), anhydrous | - | - | ~10 g | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 5.00 g (36.4 mmol) of 2-amino-1-phenylethanol in 100 mL of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add 6.1 mL (43.7 mmol) of triethylamine to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Boc Anhydride Addition: Dissolve 8.75 g (40.1 mmol) of di-tert-butyl dicarbonate in 20 mL of THF. Add this solution dropwise to the cooled amine solution over 30 minutes using a pressure-equalizing dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, add 80 mL of deionized water to the flask and stir vigorously for 20 minutes.[8] Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.[8]

-

Washing: Combine the organic layers and wash with 50 mL of brine.[8]

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a hexane/dichloromethane mixture to afford the title compound as a white solid.[8] A yield of over 90% can be expected.[6]

Caption: Experimental workflow for the synthesis.

Self-Validation and Trustworthiness

-

Choice of Reagent: Boc anhydride is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.[3] Alternative reagents like tert-butyl chloroformate are more hazardous.

-

Solvent Selection: Anhydrous THF is an excellent solvent as it dissolves both the polar starting material and the nonpolar reagent, creating a homogeneous reaction environment.

-

Temperature Control: The initial cooling to 0 °C helps to moderate the exothermic reaction and minimize potential side reactions.

-

Workup Logic: The aqueous workup is designed to remove the triethylamine hydrochloride salt and any excess water-soluble reagents. The brine wash helps to remove residual water from the organic phase before the final drying step, ensuring the purity of the final product.

Conclusion

The synthesis of this compound via N-Boc protection of 2-amino-1-phenylethanol is a robust, high-yielding, and reliable procedure suitable for both academic and industrial research settings. By understanding the rationale behind each step, from reagent selection to the workup procedure, researchers can confidently execute this synthesis and adapt it as needed for their specific applications.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Mosa, F., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health. (2016, February 1). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to tert-Butyl 2-hydroxy-2-phenylethylcarbamate: A Chiral Building Block in Synthetic Chemistry

Abstract

tert-Butyl 2-hydroxy-2-phenylethylcarbamate is a valuable chiral building block in organic synthesis. While not recognized for a direct pharmacological mechanism of action, its utility lies in its role as a protected form of the biologically relevant scaffold, 2-amino-1-phenylethanol. This guide provides an in-depth analysis of its chemical properties, stereochemistry, and its "mechanism of utility" in the synthesis of complex molecules. We will explore the function of the tert-butoxycarbonyl (Boc) protecting group, methods for its introduction and removal, and its application in facilitating stereoselective transformations. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who wish to leverage this versatile intermediate in their synthetic strategies.

Introduction: A Molecule of Synthetic Importance

This compound, a derivative of 2-amino-1-phenylethanol, is a key intermediate in the synthesis of a variety of more complex chemical entities[1]. The parent compound, 2-amino-1-phenylethanol, is an analog of norepinephrine and exhibits cardiovascular activity[2][3]. Its derivatives have been investigated for various therapeutic effects, including antimalarial activity[2]. The introduction of a tert-butoxycarbonyl (Boc) group to the nitrogen atom of 2-amino-1-phenylethanol yields this compound, a modification that temporarily masks the reactivity of the amine. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of the molecule.

The significance of this compound is further amplified by its chirality. The presence of a stereocenter at the carbon bearing the hydroxyl group allows for its use as a chiral building block, enabling the synthesis of enantiomerically pure target molecules. Chiral auxiliaries and building blocks are crucial in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety[][5].

This guide will delve into the chemical principles that underpin the utility of this compound, focusing on its role and "mechanism" within the context of synthetic chemistry rather than a direct biological interaction.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The primary function of the this compound lies in the protective nature of the Boc group. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.

Mechanism of Protection

The introduction of the Boc group is typically achieved by reacting the free amine of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc)₂O or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)[6]. This reaction results in the formation of a carbamate linkage, which is significantly less nucleophilic and basic than the parent amine.

The stability of the Boc group can be attributed to the steric hindrance provided by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This delocalization reduces the electron density on the nitrogen, thereby diminishing its reactivity.

Mechanism of Deprotection

The removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This process regenerates the free amine, which can then participate in subsequent synthetic steps.

Figure 1: General workflow for the protection and deprotection of an amine with a Boc group.

Synthesis and Chemical Properties

This compound is synthesized from 2-amino-1-phenylethanol. The reaction conditions can be optimized to achieve high yields of the desired product.

Synthetic Protocol

A general procedure for the synthesis of this compound involves the following steps:

-

Dissolve 2-amino-1-phenylethanol in a suitable solvent, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Purify the product by column chromatography or recrystallization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [7] |

| Molecular Weight | 237.29 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | Varies by isomer | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Applications in Asymmetric Synthesis

The true value of this compound is realized in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. The presence of the hydroxyl and protected amine groups allows for a variety of subsequent chemical transformations.

As a Chiral Precursor

The chiral center in this compound can be used to induce stereoselectivity in subsequent reactions. For example, the hydroxyl group can be used to direct the stereochemical outcome of reactions on adjacent carbons.

Synthesis of Biologically Active Molecules

The 2-amino-1-phenylethanol scaffold is present in numerous biologically active compounds. By using the Boc-protected form, chemists can build upon this scaffold to synthesize derivatives with potential therapeutic applications. For instance, derivatives of this core structure have been explored for their anti-inflammatory properties[8]. While the specific compound of interest in that study was different, it highlights the utility of the general structure in medicinal chemistry.

Figure 2: A generalized synthetic workflow utilizing this compound.

Metabolism of the tert-Butyl Group

While this compound itself is not a drug, it is important for drug development professionals to understand the potential metabolic fate of the structural motifs they employ. The tert-butyl group, while generally robust, can be a site of metabolism by cytochrome P450 enzymes (CYPs)[9]. In various drugs, the tert-butyl group can undergo hydroxylation, which can lead to metabolites with altered activity or clearance profiles[9]. This is a crucial consideration when designing new drug candidates that incorporate this feature.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its utility in chemical synthesis rather than a direct biological effect. Its "mechanism of action" is, in essence, a "mechanism of utility" as a protected and chiral building block. By understanding the principles of the Boc protecting group and the stereochemical information embodied in this molecule, researchers can effectively employ it to construct complex and potentially therapeutic molecules. The strategic use of such intermediates is a cornerstone of modern synthetic and medicinal chemistry, enabling the efficient and stereoselective production of novel chemical entities.

References

- PubChem. (n.d.). (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate.

- PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.

- Fluorochem. (n.d.). Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate.

- ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).

- BOC Sciences. (n.d.). Other Chiral Auxiliaries.

- National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Sigma-Aldrich. (n.d.). tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate.

- Wikipedia. (n.d.). Chiral auxiliary.

- PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate.

- Pharmacompass. (n.d.). Tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.

- Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.

- Pharmaffiliates. (n.d.). CAS No : 1044935-95-6 | Product Name : tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate.

- Chemicalbook. (n.d.). tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitro-phenyl)ethyl]carbamate.

- A2B Chem. (n.d.). 67341-01-9 | tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.

- PubChem. (n.d.). tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.

- BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.

- Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs.

- Wikipedia. (n.d.). Phenylethanolamine.

- Selleck Chemicals. (n.d.). 2-Amino-1-phenylethanol.

- Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98 7568-93-6.

Sources

- 1. tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | C13H19NO3 | CID 9816137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

"Tert-butyl 2-hydroxy-2-phenylethylcarbamate" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral building block in modern organic synthesis and pharmaceutical development. As a key intermediate, its structural integrity and purity are paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations for its thorough characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound (Molecular Formula: C₁₃H₁₉NO₃, Molecular Weight: 237.29 g/mol ) features a phenyl ring, a secondary alcohol, and a tert-butoxycarbonyl (Boc) protecting group.[1][2] This combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.

The structural analysis that follows relies on the specific spectroscopic signatures of each functional moiety. The numbering convention used for NMR assignments is presented in the diagram below.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic, methine, methylene, and tert-butyl protons.

Quantitative Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| NH (Carbamate) | ~5.0 (broad) | Singlet (broad) | 1H |

| CH (Methine) | 4.80 - 4.90 | Multiplet | 1H |

| OH (Alcohol) | ~2.5 (broad) | Singlet (broad) | 1H |

| CH₂ (Methylene) | 3.60 - 3.75 | Multiplet | 2H |

| CH₃ (tert-Butyl) | 1.45 | Singlet | 9H |

| Note: Chemical shifts are typically reported in CDCl₃ and can vary based on solvent and concentration. Broad signals for NH and OH are due to chemical exchange and hydrogen bonding. |

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

For precise chemical shift referencing, the residual solvent peak (CDCl₃ at 7.26 ppm) is typically used.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

Spectral Interpretation

-

Aromatic Region (7.20-7.40 ppm): The multiplet corresponds to the five protons of the monosubstituted phenyl ring.

-

Methine Proton (4.80-4.90 ppm): This proton (CH-N) is deshielded by the adjacent nitrogen and phenyl group. Its multiplicity arises from coupling to the neighboring CH₂ and NH protons.

-

Methylene Protons (3.60-3.75 ppm): These diastereotopic protons are adjacent to the hydroxyl group and the chiral center, resulting in a complex multiplet.

-

tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the Boc group appear as a sharp singlet, a characteristic signature for this protecting group.

-

Exchangeable Protons (NH, OH): The signals for the amine and hydroxyl protons are often broad and may not show clear coupling. Their chemical shifts are highly dependent on concentration, temperature, and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Quantitative Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~156 |

| C-ipso (Aromatic) | ~140 |

| C-ortho, C-meta, C-para (Aromatic) | 125 - 129 |

| C (quaternary, tert-Butyl) | ~80 |

| CH (Methine) | ~58 |

| CH₂ (Methylene) | ~67 |

| CH₃ (tert-Butyl) | ~28.5 |

| Note: Chemical shifts are typically reported in CDCl₃. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon framework. The downfield signal around 156 ppm is characteristic of the carbamate carbonyl carbon. The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28.5 ppm. The aromatic carbons appear in the typical 125-140 ppm range.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Quantitative Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 (broad) | O-H Stretch | Alcohol |

| ~3350 | N-H Stretch | Carbamate |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic |

| ~1690 | C=O Stretch | Carbamate |

| 1600, 1495, 1455 | C=C Stretch | Aromatic Ring |

| ~1170 | C-O Stretch | Ester/Alcohol |

Experimental Protocol: FT-IR Acquisition

-

Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition (ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure.

-

Record the sample spectrum.

-

-

Instrument Parameters:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software automatically performs a background subtraction.

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups. A broad band around 3300-3400 cm⁻¹ indicates the O-H stretching of the alcohol, likely broadened by hydrogen bonding. The N-H stretch of the carbamate is also present in this region. The strong, sharp absorption at ~1690 cm⁻¹ is the most prominent feature and is definitive for the carbamate C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Data (ESI-MS)

| m/z Value | Ion |

| 238.14 | [M+H]⁺ |

| 260.13 | [M+Na]⁺ |

| 182.11 | [M+H - C₄H₈]⁺ |

| 164.09 | [M+H - C₄H₈ - H₂O]⁺ |

| 106.06 | [C₇H₈N]⁺ |

| M refers to the neutral molecule C₁₃H₁₉NO₃. |

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

-

Fragmentation Analysis

Under ESI conditions, the protonated molecule [M+H]⁺ is readily formed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group or the loss of water from the alcohol.

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the proton and carbon framework (NMR) to the identification of functional groups (IR) and confirmation of molecular weight and fragmentation (MS). The protocols and data interpretations presented in this guide serve as an authoritative reference for scientists, ensuring the quality and reliability of this important synthetic intermediate in research and development settings.

References

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight and Physicochemical Characterization of Tert-butyl Hydroxyphenylethyl Carbamate Isomers

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a key organic compound utilized in pharmaceutical research and development. A critical point of ambiguity in nomenclature exists, leading to potential confusion with its structural isomer, tert-butyl 2-hydroxy-1-phenylethylcarbamate. This paper clarifies the distinct structures, provides definitive data on their shared molecular weight and formula, and outlines robust methodologies for their synthesis and analytical verification. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Nomenclature Disambiguation

Carbamate-protected amino alcohols are foundational building blocks in modern organic synthesis, particularly in the construction of chiral ligands and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of conditions and its facile removal under mild acidic treatment. The subject of this guide, "this compound," belongs to this critical class of compounds.

A significant challenge arises from its nomenclature, which can be easily confused with a closely related structural isomer. Both isomers share the identical molecular formula, C₁₃H₁₉NO₃ , and consequently, the same molecular weight.[1][2][3][4][5] This identity in mass necessitates the use of more sophisticated analytical techniques beyond simple mass determination to ensure the correct isomer is being utilized in a synthetic workflow.

The two key isomers are:

-

tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate : The carbamate is attached to the first carbon (C1) of the ethyl chain, while the hydroxyl and phenyl groups are on the second carbon (C2). This structure directly corresponds to the topic's IUPAC name.[3][6]

-

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate : The carbamate and the phenyl group are attached to the first carbon (C1), with the hydroxyl group on the second carbon (C2). This isomer is widely known by its synonym, N-Boc-DL-Phenylglycinol, and is a common commercial reagent.[4]

Clarifying the specific isomer is paramount, as the spatial arrangement of functional groups dictates the molecule's reactivity, stereochemistry, and ultimate utility in a synthetic pathway.

Caption: Structural comparison of the two key isomers.

Core Physicochemical Properties

Despite their structural differences, the two isomers possess identical elemental compositions, leading to the same molecular weight. However, their physical properties, such as melting points, and their chemical identifiers are distinct. All quantitative data is summarized in the table below for clear comparison.

| Parameter | Isomer 1: ...N-(2-hydroxy-2-phenylethyl)carbamate | Isomer 2: ...N-(2-hydroxy-1-phenylethyl)carbamate |

| IUPAC Name | tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate[7] | tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate[4] |

| Synonyms | N/A | N-Boc-DL-Phenylglycinol, Boc-DL-Phenylglycinol[4] |

| CAS Number | 67341-07-5[7] | 67341-01-9 (racemate)[4][8], 102089-74-7 ((R)-isomer)[2] |

| Molecular Formula | C₁₃H₁₉NO₃[3][6] | C₁₃H₁₉NO₃[1][2][4] |

| Molecular Weight | 237.29 g/mol | 237.29 g/mol [1][2][4] |

| Monoisotopic Mass | 237.13649 Da[6] | 237.13649347 Da[4] |

| Density (Predicted) | ~1.1 g/cm³ | 1.101 g/cm³[1] |

| Melting Point | Data not readily available | 137-139 °C (for (R)-isomer)[1] |

Expert Insight: The distinction between Molecular Weight (average isotopic mass) and Monoisotopic Mass (mass of the most abundant isotopes) is critical. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the experimentally observed value used to confirm the elemental composition with high precision.

Synthesis and Stereochemical Control

The synthesis of these carbamates typically involves the Boc-protection of the corresponding parent amino alcohol. The choice of starting material dictates which isomer is produced.

Expert Insight: The selection of the protecting group strategy is a critical decision in multi-step synthesis. The Boc group is introduced using Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method is favored for its high yield and clean reaction profile, as the byproducts (t-butanol and CO₂) are volatile and easily removed. This avoids complex purification steps that could compromise the yield of the target molecule.

Caption: General workflow for Boc-protection synthesis.

Protocol: Synthesis of tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate

This protocol describes a representative synthesis for Isomer 2.

-

Preparation: To a solution of DL-2-phenylglycinol (1 eq.) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise to the cooled mixture over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.

Trustworthiness: This protocol is self-validating. The progress can be checked at step 3 using TLC, and the final product's purity and identity must be confirmed using the analytical methods described in the next section. For chiral applications, obtaining enantiomerically pure material is essential. Techniques like enzymatic kinetic resolution using lipases can be employed for efficient separation of enantiomers, offering a greener and more selective alternative to traditional chiral chromatography.[9]

Analytical Characterization and Verification

Confirming the molecular weight and distinguishing between isomers requires a multi-faceted analytical approach.

Caption: Integrated analytical workflow for compound validation.

Protocol: Molecular Weight Verification by Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a range of m/z 100-500.

-

Data Interpretation: The molecular weight is validated by observing specific ions. For a compound with a molecular weight of 237.29, the expected adducts are:

-

[M+H]⁺: m/z 238.14

-

[M+Na]⁺: m/z 260.13

-

[M+K]⁺: m/z 276.10

-

The observation of these adducts confirms the molecular mass of the compound.[6]

-

Expert Insight: While standard MS confirms the mass, it cannot differentiate the isomers. NMR spectroscopy is indispensable for this purpose. The proton environments in the two isomers are distinct. For Isomer 2 (...-1-phenylethyl...), the proton on the carbon bearing both the phenyl ring and the carbamate (the benzylic proton) will appear as a distinct multiplet. For Isomer 1 (...-2-phenylethyl...), the methylene protons adjacent to the carbamate will have a different chemical shift and coupling pattern compared to the single methine proton adjacent to the phenyl group. This provides unambiguous structural confirmation.

Applications in Research and Drug Development

Tert-butyl hydroxyphenylethyl carbamates are valuable intermediates. Their bifunctional nature (hydroxyl and protected amine) allows for sequential and site-selective modifications.

-

Chiral Auxiliaries: The enantiomerically pure forms serve as chiral building blocks for the asymmetric synthesis of more complex molecules.

-

Pharmaceutical Scaffolds: The phenylglycinol framework is present in numerous biologically active compounds. The Boc-protected intermediate allows for the elaboration of other parts of the molecule before the amine is deprotected for further functionalization.

-

Peptidomimetics: These compounds can be incorporated into peptide-like structures to improve stability and bioavailability.

The Boc group's strategic role is to mask the highly nucleophilic amine during reactions targeting the hydroxyl group, and it can be cleanly removed in the final steps of a synthesis to reveal the primary amine.

Conclusion

The molecular weight of this compound and its common isomer is definitively 237.29 g/mol , corresponding to the molecular formula C₁₃H₁₉NO₃ . This guide emphasizes that while molecular weight is a fundamental property, it is insufficient for complete characterization due to the existence of structural isomers. A rigorous analytical workflow, combining mass spectrometry for mass verification with NMR spectroscopy for structural elucidation, is essential for scientific integrity in research and development. The synthetic protocols and expert insights provided herein offer a robust framework for the effective handling and validation of this important class of chemical intermediates.

References

-

Title: tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate - ChemBK Source: ChemBK URL: [Link]

-

Title: tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

-

Title: CAS No : 1044935-95-6 | Product Name : tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

-

Title: tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | C13H19NO3 | CID 9816137 - PubChem Source: PubChem URL: [Link]

-

Title: tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem Source: PubChem URL: [Link]

-

Title: Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3) - PubChemLite Source: PubChemLite URL: [Link]

-

Title: Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). | Download Table - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. aldlab-chemicals_(R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate [aldlab.com]

- 3. tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | C13H19NO3 | CID 9816137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl-2-hydroxy-1-phenylethylcarbamate [chemicalbook.com]

- 6. PubChemLite - Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 67341-01-9|tert-Butyl (2-hydroxy-1-phenylethyl)carbamate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Chiral Synthesis of tert-Butyl 2-Hydroxy-2-phenylethylcarbamate

Abstract: Enantiomerically pure β-amino alcohols are critical building blocks in modern pharmaceutical development, prized for their ability to introduce specific stereochemistry into complex active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of the principal methodologies for the chiral synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a versatile Boc-protected β-amino alcohol. We will conduct a comparative analysis of the two most prevalent and industrially scalable strategies: the asymmetric reduction of a prochiral ketone precursor and the enzymatic kinetic resolution of the corresponding racemate. This document is intended for researchers, chemists, and process development scientists, offering field-proven insights into experimental design, mechanistic principles, and practical execution to achieve high enantiopurity.

The Strategic Importance of Chiral β-Amino Alcohols

The precise three-dimensional arrangement of atoms within a drug molecule is paramount, often dictating its efficacy, safety, and pharmacological profile.[1] The 1,2-amino alcohol motif, particularly the phenyl-substituted scaffold, is a privileged structure found in numerous therapeutic agents. This compound serves as a key intermediate because the Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle for the amine functionality, allowing for selective transformations at other molecular sites.[3] The ability to synthesize this compound in a specific enantiomeric form—either (R) or (S)—is crucial for constructing the desired stereocenter in the final API.[4]

Core Synthetic Strategies: A Comparative Analysis

Two primary pathways dominate the landscape for producing enantiopure this compound: asymmetric reduction and kinetic resolution. The choice between these methods often depends on factors such as catalyst availability, substrate scope, desired enantiomer, and economic viability at scale.

Asymmetric Reduction of Prochiral Ketones: The Catalyst-Controlled Approach

This is arguably the most elegant and atom-economical strategy. It involves the direct, stereoselective reduction of the prochiral ketone, tert-butyl 2-oxo-2-phenylethylcarbamate. The success of this transformation hinges on the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one alcohol enantiomer over the other.[5]

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of ketones.[6] The catalyst is a chiral oxazaborolidine, typically derived from proline.[7][8]

The mechanism proceeds through a series of coordinated steps:

-

Catalyst-Borane Complexation: The stoichiometric reducing agent, typically borane-dimethyl sulfide (BMS) or borane-THF, coordinates to the Lewis-basic nitrogen atom of the CBS catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom.[9][10]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is dictated by the chiral environment of the catalyst.[6]

-

Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[9] This conformationally rigid transition state is the key to the high degree of enantioselectivity.

-

Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane dissociates, and the CBS catalyst is regenerated to enter the next catalytic cycle. An acidic workup is required to hydrolyze the borate ester and liberate the chiral alcohol.[9]

Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Another powerful method is the Noyori asymmetric hydrogenation, which typically employs ruthenium catalysts bearing chiral diphosphine ligands like BINAP.[11][12] This method uses molecular hydrogen (H₂) as the reductant and is known for its high turnover numbers and excellent enantioselectivities for functionalized ketones.[11] The mechanism is believed to involve a metal-ligand bifunctional catalysis pathway where both the ruthenium center and the ligand participate in the hydrogen transfer.[5][13]

Enzymatic Kinetic Resolution (EKR): The Biocatalytic Approach

Kinetic resolution is a fundamentally different strategy. It starts with the racemic mixture of this compound. A chiral catalyst, in this case an enzyme, selectively reacts with one enantiomer faster than the other.[14]

Lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective biocatalysts for the kinetic resolution of secondary alcohols.[14][15] The process involves an enantioselective acylation (or transesterification).

The workflow is as follows:

-

Racemic Alcohol and Acyl Donor: The racemic alcohol is mixed with an acyl donor (e.g., vinyl acetate, ethyl acetate) in a suitable organic solvent.

-

Enantioselective Acylation: The lipase (e.g., CAL-B) selectively acylates one enantiomer (e.g., the (R)-alcohol) to form the corresponding ester. The other enantiomer (the (S)-alcohol) is left largely unreacted.

-

Separation: The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic techniques.

-

Deprotection (if necessary): The ester can then be hydrolyzed to recover the pure (R)-alcohol.

The key advantage of EKR is the potential for achieving very high enantiomeric excess (>99%) for both the unreacted starting material and the acylated product.[15][16] The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), with values >200 being indicative of an excellent separation.[15]

Caption: General workflow for enzymatic kinetic resolution of a racemic alcohol.

Comparative Data Summary

The selection of a synthetic route is a data-driven decision. The following table summarizes typical performance metrics for the discussed methods.

| Method | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Considerations |

| CBS Reduction | (S)- or (R)-Me-CBS | 85-95% | >98% | High yield, excellent ee, predictable stereochemistry, catalytic. | Requires stoichiometric borane, anhydrous conditions are critical.[9] |

| Noyori Hydrogenation | Ru-BINAP complexes | >90% | >99% | Very high ee, uses H₂ gas, high catalyst turnover. | Requires pressure equipment, catalyst can be expensive.[11][12] |

| Enzymatic Resolution | Candida antarctica Lipase B | ~45% (per enantiomer) | >99% | "Green" process, extremely high ee for both enantiomers, mild conditions.[15] | Maximum theoretical yield is 50% for a single enantiomer, requires separation step. |

Detailed Experimental Protocol: Asymmetric Synthesis via CBS Reduction

This section provides a representative, step-by-step protocol for the synthesis of (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, starting from the synthesis of the ketone precursor.

Synthesis of the Prochiral Ketone Precursor: tert-Butyl 2-Oxo-2-phenylethylcarbamate

The precursor is readily synthesized from 2-aminoacetophenone hydrochloride and di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Setup: To a round-bottom flask, add 2-aminoacetophenone hydrochloride (1.0 eq), dichloromethane (DCM), and triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. The Boc₂O reagent is versatile for amine protection.[3][17]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure ketone.

Asymmetric Reduction Protocol

Critical Note: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the borane reagent and catalyst deactivation.[9]

-

Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under Argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1M solution in toluene.

-

Reaction Cooldown: Add anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 0.6 eq) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir for 10 minutes to allow for catalyst-borane complex formation.

-

Substrate Addition: Add a solution of tert-butyl 2-oxo-2-phenylethylcarbamate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Work-up and Purification: Allow the mixture to warm to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography to yield the (S)-enantiomer.

Analytical Validation

-

Structural Confirmation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Enantiomeric Excess (ee) Determination: The ee is the most critical parameter and is determined using chiral High-Performance Liquid Chromatography (HPLC).[18] A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® or CHIRALCEL®) is typically used with a mobile phase consisting of a hexane/isopropanol mixture.[19][20] The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.

Conclusion and Future Outlook

The chiral synthesis of this compound is a well-established field with highly reliable and scalable methods. The choice between asymmetric reduction and enzymatic resolution allows chemists to select a strategy that best fits their specific project needs, balancing factors like cost, atom economy, and available equipment. Asymmetric catalysis, particularly methods like the CBS reduction, offers a direct and high-yield route to a single enantiomer.[8] Concurrently, biocatalysis provides an environmentally benign alternative capable of producing both enantiomers with exceptional purity from a single racemic starting material.[15] Future advancements will likely focus on developing more sustainable catalysts with even higher turnover numbers and expanding the scope of biocatalytic reductions to further enhance the synthetic chemist's toolkit for producing these vital pharmaceutical intermediates.[4]

References

-

Barros, H. V., et al. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available at: [Link]

-

Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. (n.d.). DC Fine Chemicals. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

-

Barros, H. V., et al. (2018). Enzymatic Kinetic Resolution of Tert-Butyl. Amanote Research. Available at: [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. Available at: [Link]

-

Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

-

Asymmetric hydrogenation. (2023). In Wikipedia. Available at: [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (2019). ResearchGate. Available at: [Link]

-

Singh, V., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry - A European Journal. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The Art of Chiral Synthesis: Utilizing tert-Butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). Semantic Scholar. Available at: [Link]

-

Corey–Itsuno reduction. (2023). In Wikipedia. Available at: [Link]

-

Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). (n.d.). ResearchGate. Available at: [Link]

-

Noyori, R. (2005). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. Available at: [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). National Institutes of Health. Available at: [Link]

-

Asymmetric aza-Henry reaction of BOC-protected imines with zinc-FAM catalyst. (2015). ResearchGate. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

-

(R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate. (n.d.). PubChem. Available at: [Link]

-

Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses. Available at: [Link]

-